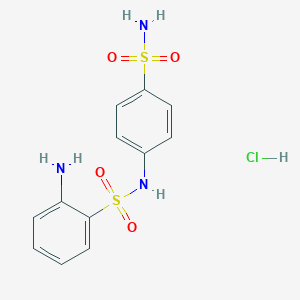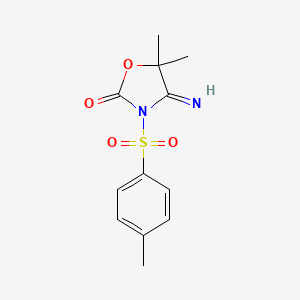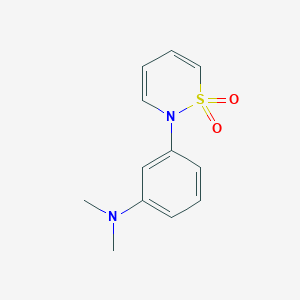
ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to yield 2-methyl-4-oxoquinazoline.
Amination: The 2-methyl-4-oxoquinazoline is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position, forming 5-amino-2-methyl-4-oxoquinazoline.
Carbamoylation: The final step involves the reaction of 5-amino-2-methyl-4-oxoquinazoline with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where the ethyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl carbamates.
Aplicaciones Científicas De Investigación
Ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and bacterial infections.
Industrial Applications: It is explored for its use in the synthesis of other bioactive molecules and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate: Known for its potential anticancer properties.
This compound: Another quinazolinone derivative with similar biological activities but differing in specific functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential as a lead compound in drug development highlight its significance in medicinal chemistry.
Propiedades
IUPAC Name |
ethyl N-(5-amino-2-methyl-4-oxoquinazolin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-19-12(18)15-16-7(2)14-9-6-4-5-8(13)10(9)11(16)17/h4-6H,3,13H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQKMWOLPBREBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1C(=NC2=CC=CC(=C2C1=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dimethyl-[3-oxo-3-[2-(trifluoromethyl)phenyl]propyl]azanium;chloride](/img/structure/B8040067.png)
![3-[4-(2-Propan-2-ylidenehydrazinyl)phenyl]sulfonylpropanenitrile](/img/structure/B8040073.png)
![4-Methoxy-3-methyl-1-(3-nitrophenyl)pyrazolo[3,4-b]quinoline](/img/structure/B8040074.png)
![N-[3-(4-methylphenyl)-2-oxochromen-7-yl]acetamide](/img/structure/B8040083.png)
![N-[3-(3-methoxyphenyl)-2-oxochromen-7-yl]acetamide](/img/structure/B8040091.png)

![2-[[Ethoxy(pyridin-2-yl)methyl]amino]naphthalene-1,4-dione](/img/structure/B8040102.png)

